Gdc-0349 - 1207360-89-1

Gdc-0349

Catalog Number: EVT-269052
CAS Number: 1207360-89-1
Molecular Formula: C24H32N6O3
Molecular Weight: 452.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0349 is a potent and selective ATP-competitive inhibitor of mTOR, a serine/threonine kinase involved in the PI3K/Akt/mTOR signaling pathway. [, ] This pathway plays a critical role in regulating cell growth, proliferation, and survival. [] GDC-0349 is classified as a second-generation mTOR inhibitor, demonstrating activity against both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [] GDC-0349 has been investigated for its potential antineoplastic activity in various cancer models due to the frequent dysregulation of the mTOR pathway in human cancers. []

Mechanism of Action

GDC-0349 functions as a potent and selective ATP-competitive inhibitor of mTOR. [, ] It binds to the ATP-binding site of mTOR, thereby preventing ATP binding and inhibiting the kinase activity of both mTORC1 and mTORC2. [, ] This inhibition disrupts downstream signaling cascades responsible for cell growth, proliferation, and survival, leading to the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. [] Notably, GDC-0349 has been shown to effectively downregulate the phosphorylation levels of mTOR downstream effectors, including AKT, 4EBP1, and S6. []

Applications

7.1 Cancer Research: * In vitro studies: GDC-0349 has demonstrated strong inhibitory activity against various human tumor cell lines, including U87 (glioma), PC-3 (prostate cancer), MDA-MB-468 (breast cancer), Huh-7 (liver cancer), and TMD8, DoHH2, and WSU-DLCL2 (B-cell lymphoma). []* In vivo studies: GDC-0349 has shown significant antitumor efficacy in mouse xenograft models of cancer, effectively reducing tumor growth in a dose-dependent manner. [, ]* Synergistic effects: GDC-0349 exhibits promising synergistic antitumor activity when combined with other anticancer agents. For instance, a study demonstrated a synergistic effect between GDC-0349 and BTK inhibitors (BTKi) in both BTKi-sensitive and BTKi-resistant B-cell lymphoma cells. []* Enhancing Drug Delivery: Research indicates that GDC-0349 can enhance the delivery and activity of antisense oligonucleotides (ASOs) in uveal melanoma cells. [, ] This enhancement was attributed to GDC-0349's ability to improve ASO uptake and reduce their lysosomal accumulation, leading to improved target knockdown and decreased cell viability. [, ]

7.2 Autophagy Modulation:* Osteoarthritis Research: Studies suggest that GDC-0349 can reverse the inhibitory effects of long non-coding RNA GAS5 on autophagy in osteoarthritis chondrocytes. [] This finding highlights the potential role of GDC-0349 in modulating autophagy, a cellular process implicated in various diseases.* Head and Neck Squamous Cell Carcinoma Research: Research suggests that autophagy induction might contribute to GDC-0349 resistance in head and neck squamous cell carcinoma (HNSCC) cells. [] This finding emphasizes the importance of understanding the complex interplay between GDC-0349 and autophagy in different cancer contexts.

This section outlines compounds directly related to the scientific research on GDC-0349, a potent and selective ATP-competitive inhibitor of mTOR [, ]. The compounds are identified based on structural similarities, shared mechanisms of action, or their use in combination therapies with GDC-0349.

GT0486

Compound Description: GT0486 is a novel, orally bioavailable, second-generation mTORC1/2 dual inhibitor []. It demonstrates superior inhibitory activity against various human tumor cells compared to other mTOR inhibitors, including GDC-0349, AZD-2014, Rapamycin, GDC-0941, and CC-223 []. GT0486 also shows promise in combination with Bruton's tyrosine kinase inhibitors (BTKi) for treating B-cell lymphoma [].

Relevance: Like GDC-0349, GT0486 targets mTOR, but it exhibits activity against both mTORC1 and mTORC2 complexes, offering a broader inhibitory effect on the mTOR pathway []. This dual inhibition results in a more pronounced antitumor efficacy compared to GDC-0349, which primarily targets mTORC1 [].

Relevance: THQ derivatives are structurally related to GDC-0349, sharing the core THQ scaffold []. This structural similarity contributes to their ability to inhibit mTOR, albeit with potential CYP3A4 interaction liabilities [].

Pyrimidoaminotropanes

Compound Description: Pyrimidoaminotropanes are a class of heterocyclic compounds investigated as potential improvements over THQ-based mTOR inhibitors []. These compounds aim to address limitations observed with THQs, such as CYP3A4 time-dependent inhibition and suboptimal aqueous solubility [].

Relevance: Researchers explored Pyrimidoaminotropanes as a potential alternative to the THQ scaffold of GDC-0349 to overcome specific limitations, such as CYP3A4 inhibition []. One such compound, GNE-555, displayed enhanced potency, selectivity, metabolic stability, and efficacy as an mTOR inhibitor compared to GDC-0349 [].

AZD-2014

Compound Description: AZD-2014 is an ATP-competitive mTOR inhibitor [].

Relevance: Like GDC-0349, AZD-2014 directly targets and inhibits mTOR kinase activity []. They are both small molecule inhibitors that act on the ATP-binding site of mTOR.

Rapamycin

Compound Description: Rapamycin (also known as Sirolimus) is a macrolide compound with immunosuppressant properties []. It inhibits mTORC1 by forming a complex with FKBP12, which then binds to and inhibits mTORC1.

Relevance: Rapamycin and GDC-0349 share the same target pathway, mTOR signaling, but they exhibit distinct mechanisms of action []. Rapamycin allosterically inhibits mTORC1 through its interaction with FKBP12, whereas GDC-0349 directly inhibits the mTOR kinase activity [].

GDC-0941

Compound Description: GDC-0941 is a potent, selective, orally bioavailable inhibitor of PI3K with potential antineoplastic activity [].

Relevance: While not a direct structural analog of GDC-0349, GDC-0941 targets the PI3K/Akt/mTOR pathway upstream of mTOR []. Inhibition of PI3K by GDC-0941 ultimately impacts the mTOR pathway, making it relevant in the context of mTOR-targeted therapies.

CC-223

Compound Description: CC-223 is a potent, orally bioavailable, ATP-competitive, dual mTORC1/mTORC2 inhibitor [].

Relevance: CC-223 shares a similar mechanism of action with GT0486 by inhibiting both mTORC1 and mTORC2 complexes, unlike the more selective inhibition of mTORC1 by GDC-0349 []. This difference in selectivity profiles contributes to their varying efficacy in different cancer models.

Properties

CAS Number

1207360-89-1

Product Name

Gdc-0349

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-(oxetan-3-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea

Molecular Formula

C24H32N6O3

Molecular Weight

452.55

InChI

InChI=1S/C24H32N6O3/c1-3-25-24(31)26-18-6-4-17(5-7-18)22-27-21-12-29(19-14-33-15-19)9-8-20(21)23(28-22)30-10-11-32-13-16(30)2/h4-7,16,19H,3,8-15H2,1-2H3,(H2,25,26,31)/t16-/m0/s1

InChI Key

RGJOJUGRHPQXGF-INIZCTEOSA-N

SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4COC4)C(=N2)N5CCOCC5C

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0349; GDC 0349; GDC-0349 ; RG7603.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.